molecular formula C7H5BrO2S B2797067 6-Bromo-1,3-benzodioxole-5-thiol CAS No. 5279-45-8

6-Bromo-1,3-benzodioxole-5-thiol

Cat. No. B2797067
CAS RN: 5279-45-8
M. Wt: 233.08
InChI Key: LROYSBWSJYGXIR-UHFFFAOYSA-N
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Description

6-Bromo-1,3-benzodioxole-5-thiol is a chemical compound . It is a derivative of 1,3-benzodioxole .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound 6-Bromo-1,3-benzodioxole-5-thiol is utilized in the synthesis of various heterocyclic compounds with potential biological activities. For instance, it has been involved in the production of thiazolyl-pyrazoline derivatives containing the benzodioxole unit, which showed promising inhibitory activity for HER-2, a protein associated with breast cancer. Such compounds displayed significant antiproliferative activity against cancer cell lines, highlighting their potential as anticancer agents (Wang et al., 2013).

Antimicrobial and Antiviral Properties

Another area of research focuses on the antimicrobial and antiviral properties of derivatives synthesized from this compound. Compounds synthesized from this chemical have been evaluated for their activity against a variety of microbial strains and viruses, offering a potential base for the development of new antimicrobial and antiviral medications (Dinakaran et al., 2003).

Development of Functional Materials

The synthesis and study of benzo[1,2-d;4,5-d′]-bis[1,3]dithioles from this compound derivatives highlight its application in creating functional materials such as fluorescent dyes and stable radicals. These materials find applications in various fields, including organic electronics and photonics, due to their unique properties and reactivities (Kopp et al., 2020).

Chemical Transformations and Reactions

The compound also plays a crucial role in chemical transformations, such as in the synthesis of unsymmetrical thioethers through base-triggered thiol transfer reactions, showcasing the versatility and reactivity of bromo-benzodioxole derivatives in synthetic chemistry. This method enables the synthesis of complex molecules with potential applications in medicinal chemistry and materials science (Taouai et al., 2014).

properties

IUPAC Name

6-bromo-1,3-benzodioxole-5-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2S/c8-4-1-5-6(2-7(4)11)10-3-9-5/h1-2,11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROYSBWSJYGXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C(C=C2O1)Br)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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